molecular formula C15H14BrFN2O B4286209 N-(2-BROMOPHENYL)-N'-(4-FLUOROPHENETHYL)UREA

N-(2-BROMOPHENYL)-N'-(4-FLUOROPHENETHYL)UREA

Cat. No.: B4286209
M. Wt: 337.19 g/mol
InChI Key: YMZJKINZSYTMJX-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-N’-[2-(4-fluorophenyl)ethyl]urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromophenyl group and a fluorophenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-N’-[2-(4-fluorophenyl)ethyl]urea typically involves the reaction of 2-bromoaniline with 2-(4-fluorophenyl)ethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(2-bromophenyl)-N’-[2-(4-fluorophenyl)ethyl]urea may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromophenyl)-N’-[2-(4-fluorophenyl)ethyl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed:

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives with altered functional groups.

    Hydrolysis: Formation of amine and carboxylic acid derivatives.

Scientific Research Applications

Chemistry: N-(2-bromophenyl)-N’-[2-(4-fluorophenyl)ethyl]urea is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, N-(2-bromophenyl)-N’-[2-(4-fluorophenyl)ethyl]urea is investigated for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activity against certain diseases, making it a candidate for drug development and therapeutic applications.

Industry: The compound is used in the development of specialty chemicals and advanced materials. Its unique chemical structure allows for the creation of materials with specific properties, such as enhanced thermal stability or improved mechanical strength.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-N’-[2-(4-fluorophenyl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-N’-[2-(4-fluorophenyl)ethyl]urea
  • N-(2-bromophenyl)-N’-[2-(4-chlorophenyl)ethyl]urea
  • N-(2-bromophenyl)-N’-[2-(4-methylphenyl)ethyl]urea

Comparison: N-(2-bromophenyl)-N’-[2-(4-fluorophenyl)ethyl]urea is unique due to the presence of both bromine and fluorine atoms in its structure. This combination imparts distinct chemical and physical properties, such as increased reactivity and specific interactions with biological targets. Compared to similar compounds, it may exhibit enhanced biological activity or improved material properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-bromophenyl)-3-[2-(4-fluorophenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN2O/c16-13-3-1-2-4-14(13)19-15(20)18-10-9-11-5-7-12(17)8-6-11/h1-8H,9-10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZJKINZSYTMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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